
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, or TBATPC, is an organic compound that is used for a variety of scientific research applications. It is a derivative of pyrrolidine, a cyclic, five-membered ring structure composed of four carbon atoms and one nitrogen atom. TBATPC is a relatively new compound, having been synthesized and studied in the last decade.
科学的研究の応用
TBATPC has been used in a variety of scientific research applications, such as drug metabolism and pharmacokinetics, drug delivery and formulation, and enzyme inhibition studies. In drug metabolism and pharmacokinetics, TBATPC has been used as a model compound to study the metabolic fate of drugs in vivo. In drug delivery and formulation, TBATPC has been used as an absorption enhancer to improve the solubility and bioavailability of drugs. In enzyme inhibition studies, TBATPC has been used to study the inhibition of enzymes, such as cytochrome P450 and carboxylesterase.
作用機序
The mechanism of action of TBATPC is not fully understood. However, it is believed that TBATPC acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. TBATPC also appears to act as a prodrug, meaning that it is converted to an active metabolite in the body. This active metabolite is then thought to act on certain receptors in the body, leading to the desired effects.
Biochemical and Physiological Effects
TBATPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. It also appears to act as a prodrug, leading to the activation of certain receptors in the body. Additionally, TBATPC has been found to increase the solubility and bioavailability of drugs, and to reduce the toxicity of certain drugs.
実験室実験の利点と制限
TBATPC has several advantages for laboratory experiments. It is relatively easy to synthesize and its structure is well-defined. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, TBATPC also has some limitations. It is not soluble in aqueous solutions, which can limit its use in certain experiments. In addition, it is not a naturally occurring compound, so it may not be as effective as other compounds for certain applications.
将来の方向性
TBATPC has several potential future directions. One potential direction is to study its effects in drug metabolism and pharmacokinetics. This could involve studying the metabolic fate of drugs in vivo, as well as the effects of TBATPC on the absorption, distribution, and elimination of drugs in the body. Additionally, TBATPC could be studied for its potential use in drug delivery and formulation, as well as its ability to increase the solubility and bioavailability of drugs. Finally, TBATPC could be studied for its potential use in enzyme inhibition studies, as well as its ability to reduce the toxicity of certain drugs.
合成法
TBATPC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl bromoacetate with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of a base catalyst. This reaction results in the formation of TBATPC, as well as tert-butyl 2-amino-1,3-thiazole-4-carboxylate as a byproduct. The reaction can also be conducted in a solvent-free system, with the use of a microwave-assisted heating system.
特性
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
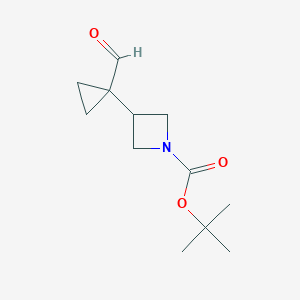

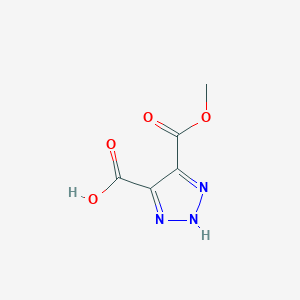
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)
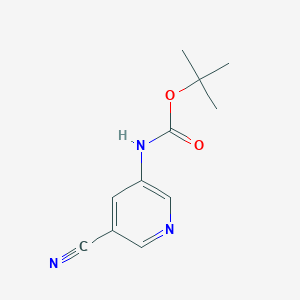

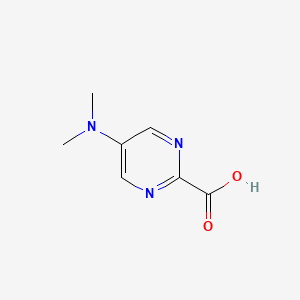

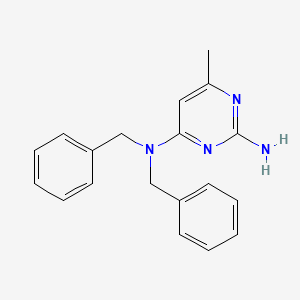

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)